2,4-Diaminophenoxyethanol

概述

描述

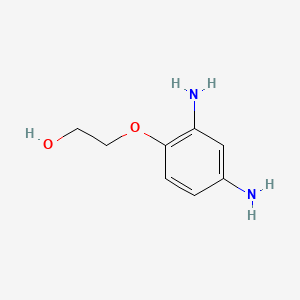

2,4-Diaminophenoxyethanol is an aromatic amine compound with the chemical formula C8H12N2O2. It is commonly used in the cosmetic industry, particularly in hair dyes, due to its ability to act as a coupler in oxidative dye formulations . This compound is known for its stability and effectiveness in producing vibrant and long-lasting hair colors.

准备方法

Synthetic Routes and Reaction Conditions: The preparation of 2,4-Diaminophenoxyethanol typically involves the following steps:

Condensation Reaction: 2,4-Dinitrochlorobenzene is reacted with ethylene glycol under alkaline conditions to form an intermediate product.

Hydrogenation: The intermediate product is then subjected to hydrogenation to reduce the nitro groups to amino groups, resulting in this compound.

Salification: Finally, the compound is salified with hydrochloric acid to obtain this compound dihydrochloride.

Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale. The process involves recycling and reusing materials to minimize waste and reduce production costs . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

化学反应分析

Types of Reactions: 2,4-Diaminophenoxyethanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinone derivatives.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: It can undergo substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.

Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon is used for reduction reactions.

Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.

Major Products: The major products formed from these reactions include quinone derivatives, substituted amines, and other functionalized aromatic compounds .

科学研究应用

Cosmetic Applications

Hair Dyes and Colorants

- Primary Use : The most notable application of 2,4-diaminophenoxyethanol hydrochloride is in oxidative hair coloring products. It is commonly used at a maximum concentration of 2% after mixing with hydrogen peroxide .

- Regulatory Status : The compound is regulated under various cosmetic directives, including the European Union Cosmetics Directive, which allows its use with specific safety measures in place .

Formulation Characteristics

- Chemical Properties : It has a molecular formula of C₈H₁₂N₂O₂·HCl and a molecular weight of 241.119 g/mol .

- Safety Profile : Studies indicate that this compound hydrochloride is classified as a moderate skin sensitizer but is not expected to be genotoxic or carcinogenic .

Safety Assessments and Toxicological Data

| Property | Value |

|---|---|

| Acute Oral Toxicity (LD50) | Rat: 1000 mg/kg; Mouse: 1160 mg/kg |

| Skin Irritation | Non-irritant (Rabbit) |

| Eye Irritation | Irritant (Rabbit) |

| Sensitization | Moderate sensitizer (Guinea pig) |

| Genotoxicity | Negative in multiple studies |

| Carcinogenicity | Not considered carcinogenic |

The above table summarizes key toxicological findings related to this compound hydrochloride, indicating that while it poses some risks for skin sensitization, it does not exhibit significant toxicity or carcinogenic potential at regulated concentrations .

Case Studies and Clinical Investigations

Clinical Studies on Hair Dye Products

- A study involving individuals allergic to para-phenylenediamine (PPD) found that hair dye formulations containing this compound were tolerated by a significant percentage of participants. This suggests that it may serve as a safer alternative for those with sensitivities to traditional hair dye components .

Consumer Safety Reports

- The Cosmetic Ingredient Review (CIR) has documented the use of this compound hydrochloride in various formulations, reporting its presence in over 93 products primarily for hair coloring purposes. Continuous monitoring ensures compliance with safety standards and consumer protection regulations .

Regulatory Framework and Guidelines

The regulatory framework surrounding this compound includes:

- European Union Regulations : Under the EU Cosmetics Directive (76/768/EC), the compound is listed with specific conditions for use in cosmetic products.

- Australian Regulations : In Australia, the Therapeutic Goods Administration (TGA) has classified the compound with specific labeling requirements to inform consumers about potential sensitization risks associated with its use in hair dyes .

作用机制

The mechanism of action of 2,4-Diaminophenoxyethanol in hair dyes involves its role as a coupler. When mixed with primary intermediates and an oxidizing agent like hydrogen peroxide, it undergoes oxidative coupling to form colored compounds that impart color to the hair . The molecular targets include the hair cortex, where the dye molecules penetrate and bind to the hair fibers .

相似化合物的比较

2,4-Diaminophenol: Similar in structure but lacks the ethoxy group.

2,4-Diaminotoluene: Contains a methyl group instead of the ethoxy group.

2,4-Diaminoanisole: Contains a methoxy group instead of the ethoxy group.

Uniqueness: 2,4-Diaminophenoxyethanol is unique due to its ethoxy group, which enhances its solubility and reactivity in oxidative dye formulations. This makes it more effective in producing stable and vibrant colors compared to its analogs .

生物活性

2,4-Diaminophenoxyethanol (DAPE) is an organic compound primarily utilized in cosmetic formulations, especially in oxidative hair dyes. Its structure features two amino groups and a phenoxyethanol moiety, which contribute to its chemical reactivity and biological activity. This article explores the biological activity of DAPE, including its potential effects on human health, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H12N2O2

- Molecular Weight : Approximately 168.20 g/mol

- Forms : Commonly exists as dihydrochloride and sulfate salts.

DAPE's reactivity is largely influenced by its amine groups, allowing it to participate in nucleophilic substitution reactions typical of amines and phenols .

DAPE exhibits several biological activities that can be categorized as follows:

- Skin Sensitization : DAPE has been identified as a potential skin sensitizer. Clinical studies indicate that repeated exposure can lead to allergic reactions in sensitive individuals. The primary route of exposure is dermal, which raises concerns regarding its use in cosmetics .

- Genotoxic Potential : In vitro studies have shown that DAPE can induce micronuclei formation in cultured human peripheral blood lymphocytes, indicating genotoxicity. This was observed both in the presence and absence of metabolic activation systems .

- Irritation Effects : DAPE has been classified as a mild eye irritant based on studies conducted on rabbits. The ocular reactions included slight conjunctival redness and chemosis but did not extend to corneal or iridal damage .

-

Toxicological Profile : Animal studies report various effects at different doses:

- In a 12-week oral repeat-dose study in rats, no clear NOAEL (No Observed Adverse Effect Level) was established; however, systemic exposure correlated with dose levels .

- Acute toxicity studies suggest an LD50 close to 1000 mg/kg when administered orally, with symptoms including hypoactivity and piloerection observed shortly after administration .

Clinical Observations

A notable case involved a 43-year-old patient who developed contact dermatitis after using hair dye containing DAPE. Patch testing confirmed sensitization to DAPE, highlighting the compound's potential for causing allergic reactions upon dermal exposure .

Research Findings

A comprehensive safety assessment conducted by the CIR (Cosmetic Ingredient Review) reported that DAPE is used in approximately 93 cosmetic formulations, predominantly hair coloring products. The assessment emphasized the need for caution due to the compound's sensitization potential and recommended further studies to better understand its long-term effects on human health .

Comparative Analysis

To better understand DAPE's biological activity, it is useful to compare it with structurally similar compounds:

| Compound Name | Chemical Formula | Notable Features |

|---|---|---|

| 2-Aminophenol | C6H7NO | Used as a dye precursor; less toxic than DAPE |

| m-Phenylenediamine | C6H8N2 | Higher sensitization potential; used in hair dyes |

| 4-Aminophenol | C6H7NO | Similar applications; lower skin irritation potential |

| 2,5-Diaminotoluene | C7H10N2 | Used in polymer chemistry; distinct toxicity profile |

DAPE stands out due to its dual role as both a dye precursor and a potential skin sensitizer, making it particularly significant in cosmetic chemistry .

属性

IUPAC Name |

2-(2,4-diaminophenoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c9-6-1-2-8(7(10)5-6)12-4-3-11/h1-2,5,11H,3-4,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCPGNFONICRLCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)N)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

66422-95-5 (di-hydrochloride), 70643-20-8 (sulfate[1:1]) | |

| Record name | 2-(2',4'-Diaminophenoxy)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070643195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0073619 | |

| Record name | Ethanol, 2-(2,4-diaminophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70643-19-5 | |

| Record name | 2-(2',4'-Diaminophenoxy)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070643195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-(2,4-diaminophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,4-DIAMINOPHENOXY)ETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DI56TBP4B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research mentions the interaction of aromatic amines with ATP. Could you elaborate on the significance of this interaction in a biological context?

A1: Adenosine triphosphate (ATP) is a crucial molecule in living organisms, acting as the primary energy currency for cellular processes. Aromatic amines, a class of compounds with an amine group attached to an aromatic ring, are often found in biologically active molecules. While the study focuses on quantitative analysis rather than specific biological effects, understanding how aromatic amines interact with ATP can provide insights into potential mechanisms of action. For example, if an aromatic amine binds strongly to ATP, it could interfere with ATP-dependent enzymes or signaling pathways, potentially impacting cellular functions. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。